![molecular formula C18H23N5O3S B6581830 N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1208657-29-7](/img/structure/B6581830.png)

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

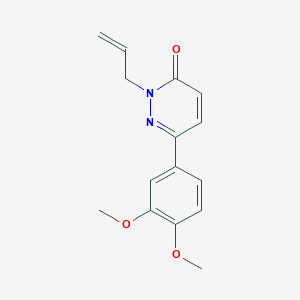

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.5 g/mol. The purity is usually 95%.

The exact mass of the compound N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is 389.15216079 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties: Thiophene derivatives, including our compound of interest, exhibit potent anti-inflammatory effects. Researchers have explored their potential in managing inflammatory conditions, such as arthritis and autoimmune diseases. By modulating immune responses, these compounds may help alleviate inflammation and associated symptoms .

Anticancer Activity: The thiophene nucleus has garnered attention for its antitumor properties. Our compound may interfere with cancer cell growth, making it a candidate for further investigation in oncology research. Its precise mechanism of action remains an exciting area of study .

Anti-Anxiety and Anti-Psychotic Effects: Thiophenes have demonstrated anxiolytic and antipsychotic activities. They may influence neurotransmitter systems, providing relief from anxiety disorders and certain mental health conditions .

Kinase Inhibition: Kinases play a crucial role in cellular signaling pathways. Some thiophene derivatives, including our compound, exhibit kinase inhibitory effects. Targeting specific kinases could lead to novel therapeutic strategies for various diseases .

Material Science

Light-Emitting Diodes (LEDs): Thiophenes find application in material science, particularly in the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in display technologies, enhancing energy efficiency and color vibrancy .

Corrosion Inhibition

Thiophenes also contribute to corrosion prevention. When incorporated into protective coatings or additives, they inhibit metal corrosion, extending the lifespan of structures and equipment .

Molecular Structure Visualization

For a visual representation, you can explore the 3D molecular structure and orbitals of our compound here .

properties

IUPAC Name |

6-acetyl-2-[(5-methyl-2-propan-2-ylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-9(2)23-13(7-10(3)21-23)17(26)20-18-15(16(19)25)12-5-6-22(11(4)24)8-14(12)27-18/h7,9H,5-6,8H2,1-4H3,(H2,19,25)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAWHTYSPQPRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6581756.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B6581758.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate](/img/structure/B6581771.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B6581776.png)

![2-(3-{[(1-methylpiperidin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B6581784.png)

![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581793.png)

![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)

![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581849.png)

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581854.png)

![2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6581861.png)